1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene
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Overview
Description
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene is an organic compound with the molecular formula C10H13I It is a derivative of benzene, where a methyl group and an iodo-substituted isopropyl group are attached to the benzene ring
Preparation Methods
The synthesis of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene typically involves the iodination of 4-methylisopropylbenzene. One common method includes the reaction of 4-methylisopropylbenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to introduce the iodine atom at the desired position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: As an alkyl halide, it can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the iodine atom, yielding hydrocarbons.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing and imaging applications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar compounds to 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene include other iodo-substituted alkylbenzenes, such as:
1-Iodo-4-methylbenzene: Lacks the isopropyl group, making it less sterically hindered.
1-[(1R)-2-Bromo-1-methylethyl]-4-methylbenzene: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
1-[(1R)-2-Chloro-1-methylethyl]-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine but more stable.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a variety of chemical transformations.
Properties
Molecular Formula |
C10H13I |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
GKMSNNRIWWJYTA-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CI |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CI |
Origin of Product |
United States |
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